molecular formula C13H11N5 B2425145 3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline CAS No. 1092305-69-5

3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline

Cat. No. B2425145
CAS RN: 1092305-69-5
M. Wt: 237.266
InChI Key: UXUIWFOVSCERHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline” is a complex organic molecule that contains a pyridine and a 1,2,4-triazole ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom . The 1,2,4-triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity .


Molecular Structure Analysis

The molecular structure of “3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline” is complex due to the presence of both the pyridine and 1,2,4-triazole rings. The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, gives the key molecule a certain geometry .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which include compounds similar to “3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline”, have been found to possess antiviral activity . These compounds have been reported as antiviral agents with inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . This suggests that “3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline” could potentially be used in the treatment of inflammatory conditions .

Anticancer Activity

A series of derivatives similar to “3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline” was synthesized and evaluated for its EGFR kinase inhibitory and antiproliferative activities against human cancer cell lines such as MCF-7 (breast cancer), A549 (non-small lung tumour), HCT-116 (colon cancer) and SiHa (cancerous tissues of the cervix uteri) .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . This suggests that “3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline” could potentially be used as an antioxidant .

Sensing Specific Anions and Organic Molecules

Fluorescent Zn (II) frameworks with multicarboxylate and pyridyl N-donor ligands, which include compounds similar to “3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline”, have been used to quickly identify specific anions of CrO 42− /Cr 2 O 72−, and organic molecules such as 2,4,6-trinitrophenol and benzaldehyde .

Neuroprotective Agents

Compounds similar to “3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline” have been tested for their ability to reduce α-syn aggregation in vitro, which is a promising effect for neuroprotective agents .

Future Directions

The future directions for “3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline” could involve further exploration of its potential applications in various scientific research areas such as medicinal chemistry and material science . Further studies could also focus on its synthesis, chemical reactions, and safety profile.

properties

IUPAC Name

3-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5/c14-11-3-1-2-10(8-11)13-16-12(17-18-13)9-4-6-15-7-5-9/h1-8H,14H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUIWFOVSCERHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NNC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.